molecular formula C17H15N3O B12737059 5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide CAS No. 196959-78-1

5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide

Cat. No.: B12737059
CAS No.: 196959-78-1
M. Wt: 277.32 g/mol
InChI Key: OMCOCOBSAZHPCG-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide is a nitrogen-containing heterocyclic compound with the molecular formula C17H15N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with benzyl bromide in the presence of a base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors These methods can optimize reaction conditions, reduce waste, and improve yield

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target. Research has shown that similar compounds can act on protein kinases, topoisomerases, and other critical proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-benzyl-1-hydroxy-5-phenylpyrazin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-17-15(11-13-7-3-1-4-8-13)19-16(12-20(17)21)14-9-5-2-6-10-14/h1-10,12,18,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOCOBSAZHPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN(C2=N)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196959-78-1
Record name 5-Phenyl-3-(phenylmethyl)-pyrazinamine-1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196959781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-PHENYL-3-(PHENYLMETHYL)-PYRAZINAMINE-1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6REQ6E5B78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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